molecular formula C14H14N2O2 B2843103 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione CAS No. 105773-89-5

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione

Cat. No.: B2843103
CAS No.: 105773-89-5
M. Wt: 242.278
InChI Key: HUWODKUYIUANIH-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Chemical Reactions Analysis

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium thiocyanate, aryl diazonium salts, and various oxidizing agents . Major products formed from these reactions include iminothiadiazole derivatives and other substituted isoindoline-1,3-diones .

Scientific Research Applications

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it has shown promising anticancer activity, particularly against blood cancer cell lines such as K562 and Raji cells . Additionally, it has been investigated for its potential use as an antifungal and antibacterial agent .

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cyclin-dependent kinases and other key regulatory proteins .

Comparison with Similar Compounds

2-(4-(Dimethylamino)but-2-yn-1-yl)isoindoline-1,3-dione can be compared with other similar compounds such as thalidomide, which is also an isoindoline-1,3-dione derivative. Thalidomide has been used as a therapeutic agent for the treatment of leprosy and multiple myeloma . Other similar compounds include various substituted isoindoline-1,3-diones that have shown strong antifungal, antibacterial, and anticancer activities . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(dimethylamino)but-2-ynyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-15(2)9-5-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWODKUYIUANIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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